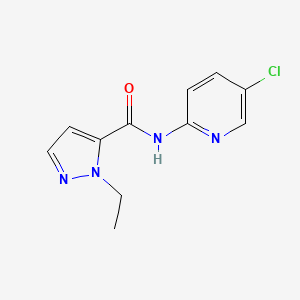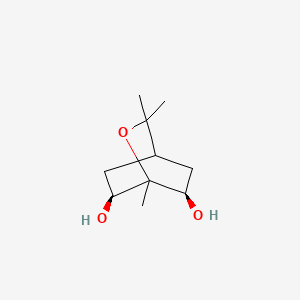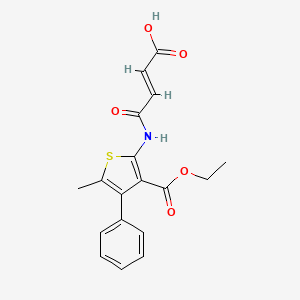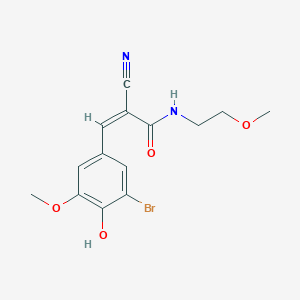![molecular formula C17H27N3O2S B1226618 1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-3-[3-(dimethylamino)propyl]-1-ethylthiourea](/img/structure/B1226618.png)
1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-3-[3-(dimethylamino)propyl]-1-ethylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-[3-(dimethylamino)propyl]-1-ethylthiourea is a benzodioxine.
Applications De Recherche Scientifique
Antibacterial and Anti-inflammatory Potential
Research has shown that compounds related to 1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-3-[3-(dimethylamino)propyl]-1-ethylthiourea demonstrate significant antibacterial and anti-inflammatory properties. A study synthesized new sulfonamides bearing a 1,4-benzodioxin ring, finding these compounds effective against various bacterial strains and showing inhibition against lipoxygenase, an enzyme associated with inflammation (Abbasi et al., 2017).
Enzyme Inhibition
In another study, N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives were synthesized, showing moderate enzyme inhibitory activity along with their antibacterial potential (Abbasi et al., 2017). This suggests potential therapeutic applications in diseases related to enzyme dysfunction.
Biofilm Inhibition and Cytotoxicity
Research also indicates the potential of related compounds in inhibiting bacterial biofilms, a crucial factor in bacterial resistance to treatment. N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides were synthesized and shown to inhibit biofilms of Escherichia coli and Bacillus subtilis, while displaying mild cytotoxicity (Abbasi et al., 2020).
Antimicrobial and Antifungal Agents
Another study synthesized 2-[(4-Chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides, finding some compounds to be effective as antimicrobial and antifungal agents. These compounds showed promising potential, particularly against specific bacterial strains (Abbasi et al., 2020).
Anti-Diabetic Potential
In a recent study, derivatives of 2,3-dihydro-1,4-benzodioxin were synthesized and evaluated for their potential as anti-diabetic agents, demonstrating weak to moderate inhibitory activities against the α-glucosidase enzyme, an important target in type-2 diabetes management (Abbasi et al., 2023).
Anticonvulsant Activity
Amino amides and amino esters based on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic Acid were synthesized and showed anticonvulsant activity in a study. This indicates the potential utility of related compounds in treating seizure disorders (Arustamyan et al., 2019).
Synthesis of Diverse Chemical Structures
The chemical structure of 1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-3-[3-(dimethylamino)propyl]-1-ethylthiourea allows for the synthesis of a wide array of structurally diverse compounds. For instance, the study by Roman (2013) demonstrated various alkylation and ring closure reactions to generate a diverse library of compounds (Roman, 2013).
Propriétés
Nom du produit |
1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-3-[3-(dimethylamino)propyl]-1-ethylthiourea |
|---|---|
Formule moléculaire |
C17H27N3O2S |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-[3-(dimethylamino)propyl]-1-ethylthiourea |
InChI |
InChI=1S/C17H27N3O2S/c1-4-20(17(23)18-10-7-11-19(2)3)12-14-13-21-15-8-5-6-9-16(15)22-14/h5-6,8-9,14H,4,7,10-13H2,1-3H3,(H,18,23) |
Clé InChI |
PRDJXTKRRPZPCN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1COC2=CC=CC=C2O1)C(=S)NCCCN(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[cyclohexyl(methyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide](/img/structure/B1226535.png)
![(1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid](/img/structure/B1226539.png)


![2-methyl-N-(3-methylphenyl)-3-imidazo[1,2-a]pyridinecarboxamide](/img/structure/B1226542.png)
![2-[[Cyclohexyl(oxo)methyl]amino]-4-(3-nitrophenyl)-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1226543.png)

![1-[(2-chlorophenyl)methyl]-3-methyl-N-(4-methyl-2-thiazolyl)-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1226550.png)
![2-[[Cyclohexyl(oxo)methyl]amino]acetic acid [2-(4-cyanoanilino)-2-oxoethyl] ester](/img/structure/B1226551.png)
![1-(4-Fluorophenyl)-3-methyl-5-thieno[2,3-c]pyrazolecarboxylic acid [2-(methylamino)-2-oxoethyl] ester](/img/structure/B1226552.png)
![N-(3,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-2-benzofuro[3,2-d]pyrimidinyl)thio]acetamide](/img/structure/B1226553.png)
![4-[[4-[(Z)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B1226556.png)

![2-pyridin-4-yl-N-[4-(2-thiazolylsulfamoyl)phenyl]-4-quinolinecarboxamide](/img/structure/B1226561.png)